![molecular formula C12H11ClN2 B177919 N1-(4-Chlorophenyl)benzene-1,4-diamine CAS No. 13065-93-5](/img/structure/B177919.png)
N1-(4-Chlorophenyl)benzene-1,4-diamine
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Overview
Description
N1-(4-Chlorophenyl)benzene-1,4-diamine is an organic compound with the chemical formula C12H11ClN2. It appears as a white crystalline powder and is primarily used as an intermediate in organic synthesis. This compound is notable for its applications in the synthesis of organic dyes and fluorescent dyes, as well as its role as a ligand in organic synthesis catalysts and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-(4-Chlorophenyl)benzene-1,4-diamine typically involves a two-step process:
Reaction of Phenylenediamine with Carbon Tetrachloride: Phenylenediamine reacts with carbon tetrachloride in dichloromethane to generate tetrachloride of phenylenediamine.
Reaction with Chlorobenzene: The tetrachloride of phenylenediamine then reacts with chlorobenzene to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure safety and efficiency, with attention to temperature, pressure, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chlorophenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic aromatic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces quinones.
Reduction: Produces amines.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
N1-(4-Chlorophenyl)benzene-1,4-diamine serves as a crucial intermediate in the synthesis of organic dyes and fluorescent dyes. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in dye manufacturing processes .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Example Reaction | Major Products |
---|---|---|
Oxidation | This compound + Oxidizing Agent | Quinones |
Reduction | This compound + Reducing Agent | Amines |
Substitution | Nucleophilic Aromatic Substitution | Substituted Aromatic Compounds |
Biological Applications
Ligand in Enzyme Studies:
The compound acts as a ligand in biological systems, facilitating studies on enzyme interactions and protein binding. Its structural properties allow it to form complexes with metal ions, which can catalyze organic reactions or influence biological pathways .
Potential Pharmaceutical Applications:
Research indicates that this compound may play a role in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects against diseases such as leishmaniasis and malaria through the development of clofazimine analogs .
Industrial Applications
Production of Polymers and Advanced Materials:
In industrial settings, this compound is utilized in the production of polymers and advanced materials due to its reactive nature and ability to form stable complexes. This application is particularly relevant in the development of materials with specific properties tailored for various uses .
Case Studies
Study on Genotoxic Effects:
A significant study highlighted the genotoxic effects of N-(4-Chlorophenyl)-1,2-phenylenediamine (a related compound). It was shown to induce DNA damage through single-strand and double-strand breaks in plasmid nicking assays. This finding suggests potential implications for its use in biochemical applications where DNA interaction is critical.
Protein Interaction Studies:
Research focusing on the interactions between N-(4-Chlorophenyl)-1,2-phenylenediamine and human serum albumin revealed that the compound can induce structural changes in proteins. These findings were characterized using dynamic light scattering and spectroscopic techniques, emphasizing its potential role in drug design and delivery systems.
Mechanism of Action
The mechanism of action of N1-(4-Chlorophenyl)benzene-1,4-diamine involves its interaction with various molecular targets. As a ligand, it binds to metal ions and forms complexes that can catalyze organic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
N1-(4-Chlorophenyl)benzene-1,2-diamine: Similar structure but differs in the position of the amino groups.
N-(4-Chlorophenyl)-2-nitroaniline: Contains a nitro group instead of an amino group.
4-(4-Chlorophenyl)aniline: Lacks the second amino group.
Uniqueness
N1-(4-Chlorophenyl)benzene-1,4-diamine is unique due to its specific arrangement of amino and chloro groups, which confer distinct reactivity and binding properties. This makes it particularly useful in the synthesis of dyes and as a ligand in catalytic processes .
Biological Activity
N1-(4-Chlorophenyl)benzene-1,4-diamine, also known as 2-Amino-4'-chlorodiphenylamine, is an organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant case studies and research findings.
- Molecular Formula : C13H12ClN2
- Molecular Weight : 218.68 g/mol
- Physical Form : Light yellow solid
- Melting Point : 117-119 °C
This compound is primarily utilized in the synthesis of various chemical derivatives, particularly in the development of clofazimine analogs used for treating leishmaniasis and malaria .
Genotoxicity
Research indicates that this compound exhibits significant genotoxic effects. In plasmid nicking assays, it has been shown to induce both single-strand and double-strand breaks in DNA, suggesting its potential role as a genotoxic agent . The interaction with human serum albumin has also been linked to structural perturbations and increased nuclear fragmentation in treated cells, indicating possible apoptotic effects.
Protein Interactions
The compound's interaction with proteins such as human serum albumin involves non-covalent forces like hydrogen bonding and hydrophobic interactions. Binding affinity studies using dynamic light scattering and spectroscopic techniques have demonstrated that this compound can induce structural changes in proteins, suggesting its potential for biochemical applications .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an acetylcholinesterase inhibitor has also been noted, with IC50 values indicating strong inhibitory activity against urease .
Enzyme Inhibition
The compound has demonstrated enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for various compounds tested against urease:
Compound | IC50 (µM) |
---|---|
Compound 7l | 2.14±0.003 |
Compound 7m | 0.63±0.001 |
Compound 7n | 2.17±0.006 |
Compound 7o | 1.13±0.003 |
Compound 7p | 1.21±0.005 |
Thiourea (reference) | 21.25±0.15 |
These findings suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting bacterial infections and enzyme-related disorders .
Case Studies
Study on Genotoxic Effects : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the genotoxic effects of this compound through various assays that confirmed its ability to cause DNA damage .
Antibacterial Screening : Another significant study focused on the antibacterial screening of synthesized compounds related to this compound showed promising results against multiple bacterial strains, reinforcing its potential application in treating infections .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGIEISQJFZTIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406348 |
Source
|
Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-93-5 |
Source
|
Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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